REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[C:16]1([O:26][CH2:27][CH:28]2[O:30][CH2:29]2)[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1.C(O)(C)C.Cl>CO.C(OCC)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[N:10]1[CH2:15][CH2:14][N:13]([CH2:29][CH:28]([OH:30])[CH2:27][O:26][C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:19]=[CH:18][CH:17]=2)[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)O)N1CCNCC1
|
Name
|
|
Quantity
|
0.021 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated
|
Type
|
CUSTOM
|
Details
|
the tarry residue obtained
|
Type
|
ADDITION
|
Details
|
carefully added
|
Type
|
CUSTOM
|
Details
|
an oily product precipitating out which
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
CUSTOM
|
Details
|
by decanting off
|
Type
|
ADDITION
|
Details
|
The solution is diluted with acetone
|
Type
|
CUSTOM
|
Details
|
to crystallise out
|
Type
|
CUSTOM
|
Details
|
When crystallisation
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off with suction
|
Type
|
CUSTOM
|
Details
|
again recrystallised from methanol/diethyl either
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)O)N1CCN(CC1)CC(COC1=CC=CC2=CC=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |